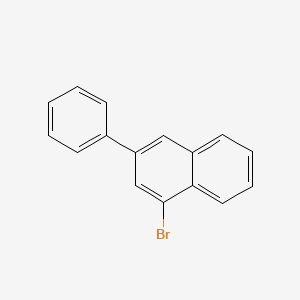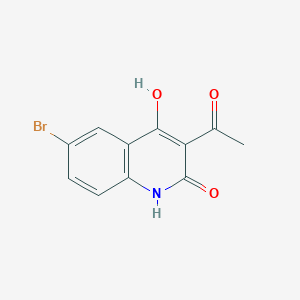![molecular formula C13H10BrN3 B11840194 3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine CAS No. 88369-70-4](/img/structure/B11840194.png)
3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the bromophenyl group and the imidazo[4,5-b]pyridine core imparts unique chemical properties to this compound, making it a valuable scaffold for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine typically involves the condensation of 2-bromobenzaldehyde with 2-methylimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and reduced reaction times. The use of automated systems also minimizes the risk of human error and ensures consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides of the imidazo[4,5-b]pyridine core.
Reduction: Reduced derivatives with hydrogenated imidazo[4,5-b]pyridine core.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis, such as kinases and caspases.
Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine
- 3-(2-Fluorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine
- 3-(2-Iodophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine
Uniqueness
3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in substitution reactions compared to its chloro, fluoro, and iodo analogs. Additionally, the bromine atom enhances the compound’s ability to interact with biological targets, potentially leading to improved pharmacological activities .
Propiedades
Número CAS |
88369-70-4 |
|---|---|
Fórmula molecular |
C13H10BrN3 |
Peso molecular |
288.14 g/mol |
Nombre IUPAC |
3-(2-bromophenyl)-2-methylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H10BrN3/c1-9-16-11-6-4-8-15-13(11)17(9)12-7-3-2-5-10(12)14/h2-8H,1H3 |
Clave InChI |
NAKNEAXRCRLPAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1C3=CC=CC=C3Br)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Boronic acid, [4-[[(3-phenylpropyl)amino]carbonyl]phenyl]-](/img/structure/B11840117.png)





![2-(4-Fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11840156.png)







